molecular formula C14H12N4O3S B2398626 N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-55-7

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

Cat. No. B2398626
CAS RN: 688793-55-7
M. Wt: 316.34
InChI Key: ACQSNHPMHWYHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Drug Design and Bioactive Molecules

The compound is closely related to bioactive molecules involving furan and thiophene, crucial in drug design as structural units. The importance of furan-2-yl and related substituents in medicinal chemistry is well-documented, particularly in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds are notable for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The modifications of lead compound structures to optimize activity and selectivity are a significant area of study, exemplifying the quest for compounds with favorable activities (Ostrowski, 2022).

Catalytic Applications in Synthesis

The pyranopyrimidine core, to which this compound is related, serves as a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, despite structural challenges, is of great interest. Various synthetic pathways and the application of hybrid catalysts (like organocatalysts, metal catalysts, and green solvents) in the synthesis of these scaffolds have been intensively investigated, signifying its importance in developing lead molecules (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11(16-7-9-3-2-6-21-9)8-18-13(20)10-4-1-5-15-12(10)17-14(18)22/h1-6H,7-8H2,(H,16,19)(H,15,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSNHPMHWYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N(C2=O)CC(=O)NCC3=CC=CO3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.